molecular formula C11H22N3O5P B1666395 A 53868A CAS No. 116198-48-2

A 53868A

Cat. No.: B1666395
CAS No.: 116198-48-2
M. Wt: 307.28 g/mol
InChI Key: CUTXECQUPHPKMN-VIFPVBQESA-N
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Description

A 53868A is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoacetyl group, a methyl group, and a phosphonic acid group. Its intricate molecular arrangement allows it to participate in diverse chemical reactions and exhibit unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A 53868A typically involves multiple steps. One common method includes the reaction of amino acids with phosphonic acid derivatives under controlled conditions. The process often requires the use of protecting groups to ensure the selective reaction of functional groups. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

A 53868A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

A 53868A has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in enzyme inhibition and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of A 53868A involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-methyl-1-propanol: A simpler compound with similar functional groups but lacking the phosphonic acid moiety.

    Amino acids: Share structural similarities but differ in functional groups and overall complexity.

Uniqueness

A 53868A is unique due to its combination of amino, methyl, and phosphonic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

116198-48-2

Molecular Formula

C11H22N3O5P

Molecular Weight

307.28 g/mol

IUPAC Name

3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid

InChI

InChI=1S/C11H22N3O5P/c1-7(2)4-9(11(16)14-10(15)5-12)13-6-8(3)20(17,18)19/h7,9,13H,3-6,12H2,1-2H3,(H,14,15,16)(H2,17,18,19)/t9-/m0/s1

InChI Key

CUTXECQUPHPKMN-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(=O)CN)NCC(=C)P(=O)(O)O

SMILES

CC(C)CC(C(=O)NC(=O)CN)NCC(=C)P(=O)(O)O

Canonical SMILES

CC(C)CC(C(=O)NC(=O)CN)NCC(=C)P(=O)(O)O

Appearance

Solid powder

116198-48-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 53868A;  A-53868A;  A53868A;  Dehydrophos

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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